2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
Description
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
KSWPWVUMQAMOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Thionyl Chloride Reaction
One of the primary methods for synthesizing 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine involves the reaction of 2-chloropyrimidin-4-ylmethanol with thionyl chloride. The reaction conditions and outcomes are summarized below:
- Starting Material : 2-chloropyrimidin-4-ylmethanol
- Reagents : Thionyl chloride (SOCl₂)
- Solvent : Dichloromethane
- Temperature : Room temperature
- Reaction Time : Overnight
- Yield : Approximately 74%
The reaction proceeds as follows:
$$
\text{(2-chloropyrimidin-4-yl) methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{byproducts}
$$
This method is noted for its straightforward approach and relatively high yield, making it a preferred choice in laboratory settings.
Method 2: Multi-Step Synthesis via Intermediate Formation
Another effective method involves multiple steps, starting from a pyrimidine derivative and leading to the final product through intermediate formation:
Step 1 : React dicyandiamide with ammonium chloride at elevated temperatures (100–250 °C) to form an intermediate.
- Reagents : Dicyandiamide, ammonium chloride
- Conditions : High temperature, yielding guanidinium hydrochloride.
Step 2 : Treat the guanidinium hydrochloride with technical hydrochloric acid and a suitable solvent to obtain 2-aminopyrimidine.
Step 3 : React the 2-aminopyrimidine with sodium nitrite in the presence of zinc chloride at low temperatures (-30 to 5 °C) to yield 2-chloropyrimidine.
The overall reaction can be summarized as follows:
$$
\text{Dicyandiamide} + \text{NH}_4\text{Cl} \rightarrow \text{Intermediate} \rightarrow \text{2-chloropyrimidine}
$$
This method allows for better control over the reaction conditions and can potentially lead to higher selectivity in product formation.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|---|
| Thionyl Chloride Reaction | 2-chloropyrimidin-4-ylmethanol | ~74 | Room temperature, overnight | Simple, high yield |
| Multi-Step Synthesis | Dicyandiamide, ammonium chloride | Variable | High temperature, low temperature | More complex, but allows for better selectivity |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine has garnered attention for its potential as a bioactive molecule. It exhibits various pharmacological effects, particularly through its interactions with protein kinases, which are critical in cellular signaling pathways.
Biological Activity:
- Protein Kinase Inhibition: The compound can inhibit specific kinases, affecting cell proliferation and apoptosis. For instance, it has been shown to modulate the NF-κB signaling pathway, which plays a role in inflammation and cancer progression .
Case Study:
- A study demonstrated that derivatives of pyrimidine compounds, including this one, exhibited significant anti-inflammatory activity by suppressing COX-2 enzyme activity. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .
Agrochemicals
The compound is also utilized in the development of agrochemicals. Its unique structure allows for modifications that enhance biological activity against pests and diseases in crops.
Research Findings:
- Pyrimidine derivatives have been explored for their efficacy in controlling agricultural pests, showcasing potential as environmentally friendly alternatives to traditional pesticides .
Materials Science
In materials science, this compound serves as an intermediate in synthesizing polymers and other advanced materials with specific properties.
Applications:
- The compound's reactivity allows it to be used in creating functionalized materials that can be employed in electronics and coatings.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues
4-(4-Chlorophenyl)pyrimidine
- Structure : Lacks the chloromethyl group at position 2.
- Synthesis: Prepared via condensation reactions using tris-(N-formylamino)methane and 4-chlorobenzaldehyde derivatives .
- Reactivity : Serves as a precursor for pyrimidinium ylides, which are reactive intermediates in organic synthesis .
2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine
- Structure : Chloromethyl group is part of a piperidine ring fused to the pyrimidine .
- Applications : Likely used in drug discovery for its tertiary amine functionality, which enhances bioavailability.
- Key Difference : The piperidine moiety introduces conformational rigidity and basicity, unlike the simpler chloromethyl substituent in the target compound.
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Fused pyrrolo-pyrimidine system with a 4-chlorophenyl group .
- Crystallography : Exhibits pseudo-inversion symmetry in the solid state, influencing its packing and solubility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Observations :
- The chloromethyl group in the target compound likely lowers its melting point compared to amino- or nitro-substituted pyrimidines (e.g., 268–287°C in ).
- Trifluoromethyl and phenoxy groups (as in ) increase molecular weight and hydrophobicity compared to the target compound.
Key Observations :
Biological Activity
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8Cl2N2
- Molecular Weight : 227.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chloromethyl and chlorophenyl groups enhances its lipophilicity, which may facilitate membrane permeability and receptor binding.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial effects against gram-positive bacteria. For instance, the structural modifications in related compounds have been linked to enhanced activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies indicate that chlorinated pyrimidines can modulate pathways related to apoptosis and cell cycle regulation .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and nature of substituents significantly influence the biological activity of pyrimidine derivatives. For example:
- The introduction of chlorinated phenyl groups has been shown to enhance antibacterial potency.
- Modifications at the pyrimidine core can lead to variations in enzyme inhibition efficacy, suggesting a need for careful design in drug development .
Case Studies
- Antimicrobial Efficacy : A series of studies evaluated the antimicrobial properties of chlorinated pyrimidines. Compounds with para-substituted phenyl groups showed enhanced activity against Mycobacterium tuberculosis and other resistant strains, indicating their potential as therapeutic agents .
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on cancer cell lines, derivatives of this compound displayed selective toxicity towards cancerous cells while sparing normal cells, highlighting their therapeutic potential .
- Inhibition Studies : Inhibitory assays demonstrated that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, providing insights into their mechanisms as potential anticancer agents .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
